molecular formula C4H11O3P B160862 Isopropyl methylphosphonate CAS No. 1832-54-8

Isopropyl methylphosphonate

Cat. No. B160862
CAS RN: 1832-54-8
M. Wt: 138.1 g/mol
InChI Key: GHZKGHQGPXBWSN-UHFFFAOYSA-N
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Description

Isopropyl methylphosphonate is an organophosphorus compound. It is a colorless liquid and has a molecular formula of C4H11O3P .


Synthesis Analysis

The synthesis of this compound and similar compounds has been investigated in several studies. One study used microwave irradiation to accelerate the bromotrimethylsilane (BTMS) dealkylation of phosphonate alkyl esters . This method was found to be highly chemoselective and significantly faster than conventional heating .


Molecular Structure Analysis

The molecular structure of this compound consists of a phosphonic acid that is diesterified with alkyl groups, and the phosphorus atom is also directly attached to an alkyl group .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 178.2±9.0 °C at 760 mmHg, and a vapour pressure of 1.4±0.3 mmHg at 25°C . It also has a molar refractivity of 35.5±0.3 cm3, a polar surface area of 45 Å2, and a molar volume of 148.3±3.0 cm3 .

Scientific Research Applications

1. Degradation of Nerve Agents

Isopropyl methylphosphonate is studied in the context of nerve agent degradation. Research has investigated the potential of magnesium oxide and hydroxide surfaces to degrade organophosphorus substances like VX and sarin, which include isopropyl methylphosphonofluoridate, a related compound. Theoretical investigations into these degradation processes have shown the potential of these surfaces to act as catalysts for the degradation of such substances (Alvim et al., 2014).

2. Detection and Quantification in Biological Samples

A method has been developed to determine isopropyl methylphosphonic acid (IMPA), a metabolic hydrolysis product of the nerve agent sarin, in biological samples like plasma. This method, which uses high-performance liquid chromatography-mass spectrometry, aids in understanding the metabolic pathways and elimination of such agents in the body (Evans et al., 2008).

3. Antimicrobial Activity

This compound derivatives have been synthesized and investigated for their antimicrobial activity. For example, isopropyl [(N-octyl-N,N-diethylammonio)methyl]phosphonate has shown high antibacterial activity against Staphylococcus epidermidis (Gayneev et al., 2022).

4. Chemical Warfare Agent Detection

Isopropyl methylphosphonic acid, as a degradation product of chemical warfare agents, has been analyzed using methods like microchip electrophoresis with contactless conductivity detection. This approach is used for on-site monitoring of such degradation products in environmental samples (Ding et al., 2008).

5. Enzymatic Destruction of Nerve Agents

Research has also focused on the enzymatic biodegradation of neutralized organophosphorus nerve agents, converting them into stable ionic methylphosphonate esters. This study highlights the potential use of specific enzymes in the destruction of neurotoxic compounds, including isopropyl methylphosphonates (Elashvili, 2005).

Safety and Hazards

Safety data for Isopropyl methylphosphonate suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and adequate ventilation are recommended .

Future Directions

The future directions for research on Isopropyl methylphosphonate and similar compounds could involve further investigation into their synthesis, chemical reactions, and mechanisms of action. Additionally, given their potential as nerve agent surrogates, these compounds could be useful tools for initial screening of nerve agent oxime therapeutics .

Mechanism of Action

Target of Action

Isopropyl methylphosphonate primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of the muscles and glands.

Mode of Action

This compound acts as a reactivator for AChE that has been inhibited by organophosphate nerve agents (OPNAs) . It binds to the inhibited AChE and restores its activity, thereby reversing the effects of the nerve agents.

Biochemical Pathways

The degradation of this compound by microbes involves several enzymes, including C–P lyase complex, phosphonatase, phosphonoacetate hydrolase, and phosphonopyruvate hydrolase . These enzymes cleave the carbon-phosphorus (C–P) bond in this compound, leading to its breakdown . The degradation of this compound provides a source of phosphorus for microbes, especially in environments where the availability of phosphate is limited .

Pharmacokinetics

This compound is rapidly absorbed after oral administration . It is metabolized to a single metabolite, which is rapidly excreted, primarily in the urine (90%) . Fecal radioactivity, also identified as the metabolite, accounts for 1.7–3.1% of the administered dose .

Result of Action

The primary result of this compound’s action is the reactivation of AChE that has been inhibited by nerve agents . This restores the normal function of the nervous system, reversing the overstimulation of muscles and glands caused by the accumulation of acetylcholine.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its volatility is relatively low, based on a boiling point of 93 °C at 0.2 mmHg . This suggests that it is likely to remain in the environment for a longer period, potentially increasing its exposure risk. Furthermore, the presence of microbes capable of degrading this compound can influence its persistence in the environment .

properties

IUPAC Name

methyl(propan-2-yloxy)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O3P/c1-4(2)7-8(3,5)6/h4H,1-3H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZKGHQGPXBWSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3024158
Record name Isopropyl methylphosphonic acid
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Molecular Weight

138.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

1832-54-8, 4546-11-6, 11086-88-7, 24975-09-5, 24975-04-0, 25040-35-1, 26272-48-0
Record name Isopropyl methylphosphonate
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Record name Isopropyl methylphosphonic acid
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Record name Phosphonic acid, methyl-, monopropyl ester
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Record name ISOPROPYL METHYLPHOSPHONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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